

Technical Monograph: 5-Chlorosalicylanilide (5-CSA)[1]

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Compound of Interest

Compound Name: 5-Chlorosalicylanilide

CAS No.: 4638-48-6

Cat. No.: B1584818

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CAS Number: 4638-48-6 Synonyms: 5-Chloro-2-hydroxy-N-phenylbenzamide; WR 13084; NSC 402600 Molecular Formula: $C_{13}H_{10}ClNO_2$ Molecular Weight: 247.68 g/mol [1]

Executive Summary

5-Chlorosalicylanilide (5-CSA) is a halogenated salicylanilide derivative that serves as a critical scaffold in the development of anthelmintic, antibacterial, and antifungal therapeutics. Historically identified under the Walter Reed designation WR 13084, it functions primarily as a potent protonophore uncoupler of oxidative phosphorylation. Its lipophilic anionic nature allows it to shuttle protons across the inner mitochondrial membrane (IMM), collapsing the proton motive force (

) required for ATP synthesis.

This guide provides a comprehensive technical analysis of 5-CSA, detailing its physicochemical properties, synthetic pathways, mechanism of action, and validated experimental protocols for researchers in drug discovery.

Chemical Architecture & Properties[1][2][3]

5-CSA is characterized by a salicylic acid core amidated with an aniline ring.[1] The chlorine substitution at the 5-position of the salicylic ring enhances lipophilicity and acidity (lowering pKa), which is crucial for its uncoupling activity.

Physicochemical Profile

Property	Value	Context
Appearance	White to off-white crystalline solid	-
Melting Point	210–212 °C	High thermal stability
pKa (Predicted)	~6.66	Physiologically relevant for proton shuttling
LogP	~3.9	High lipophilicity; membrane permeable
Solubility	DMSO, Ethanol, Acetone	Poorly soluble in water; requires organic co-solvent
H-Bond Donors	2	Phenolic -OH and Amide -NH
H-Bond Acceptors	2	Amide Carbonyl and Phenolic Oxygen

Structural Significance

The molecule exists in a "closed-ring" conformation stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl oxygen. This pseudo-ring structure protects the polar groups, enhancing membrane permeability—a prerequisite for its function as a mitochondrial uncoupler.[1]

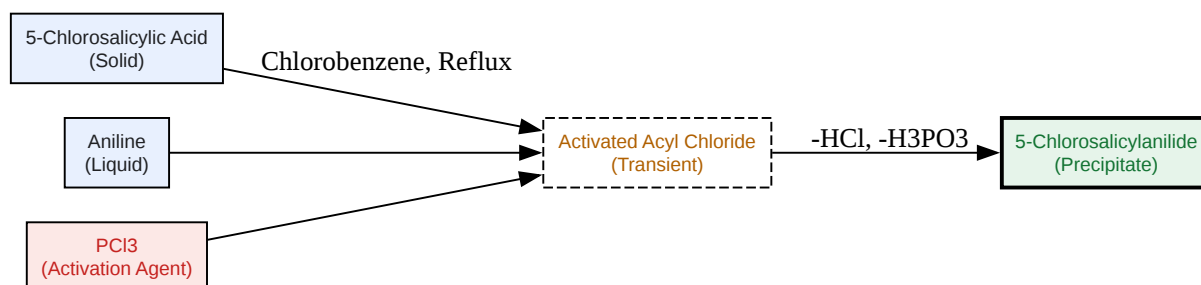
Synthetic Methodology

The synthesis of 5-CSA is achieved through the direct amidation of 5-chlorosalicylic acid with aniline.[1] While classical methods utilize thionyl chloride (

), the Phosphorus Trichloride (

) method in chlorobenzene is preferred for higher yields and simplified purification.

Reaction Scheme (DOT Visualization)



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Figure 1: One-pot synthesis of 5-CSA via PCl_3 -mediated amidation.

Protocol A: Chemical Synthesis (Lab Scale)

Objective: Synthesis of 5-CSA (10 mmol scale).

- Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-chlorosalicylic acid (1.72 g, 10 mmol) and aniline (0.93 g, 10 mmol) in chlorobenzene (40 mL).
- Activation: Dropwise add phosphorus trichloride () (0.45 mL, 5 mmol) to the suspension. Caution: Exothermic reaction.[1]
- Reflux: Heat the mixture to reflux ($\sim 132^\circ\text{C}$) for 3 hours. The solid acid will dissolve as it reacts.[1]
 - Alternative: Microwave irradiation at 400W for 20 minutes can replace the 3-hour reflux.[1]
- Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates directly.[1] If not, remove excess solvent under reduced pressure.[1]

- Purification: Filter the crude solid and wash with cold water to remove acidic byproducts ().^[1] Recrystallize from ethanol to obtain white needle-like crystals.
- Validation: Verify structure via
-NMR (DMSO-
) and melting point (Target: 210–212 °C).

Pharmacology & Mechanism of Action^[11]^[13]

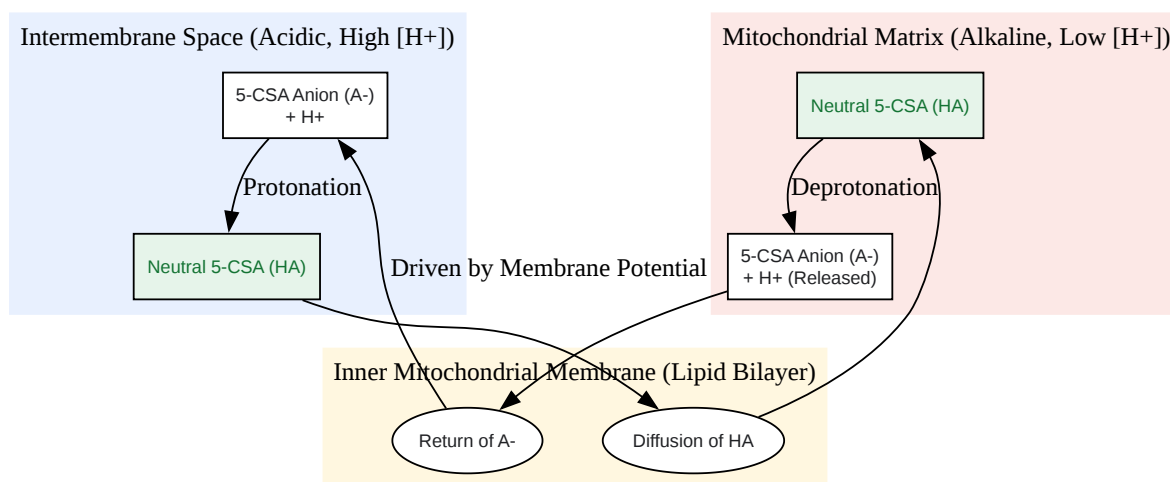
Primary Mechanism: Mitochondrial Uncoupling

5-CSA acts as a protonophore.^[1] It uncouples electron transport from ATP synthesis by dissipating the electrochemical proton gradient (

) across the inner mitochondrial membrane.^[1]

- Protonation: In the acidic intermembrane space, the anionic form () picks up a proton to become the neutral form ().
- Translocation: The lipophilic neutral form () diffuses across the lipid bilayer into the matrix.^[1]
- Deprotonation: In the alkaline matrix, releases the proton (), regenerating the anion ().
- Recycling: The charge-delocalized anion () moves back across the membrane to the intermembrane space, driven by the electrical potential, completing the futile cycle.

Mechanism Diagram (DOT Visualization)



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Figure 2: The protonophore cycle of 5-CSA across the mitochondrial membrane.[1]

Secondary Biological Targets[1]

- Antibacterial: Targets bacterial cell membranes and two-component regulatory systems (TCS).[1] Effective against Gram-positive bacteria like *S. aureus* (MIC range typically 1–4 µg/mL for the class).[1]
- Anthelmintic: Disrupts oxidative phosphorylation in parasites (e.g., tapeworms).[1]

Experimental Protocols

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Application: Determining antibacterial potency against *S. aureus*. [1][2][3]

- Stock Preparation: Dissolve 5-CSA in DMSO to a concentration of 10 mg/mL.
- Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentrations should range from 64 µg/mL to 0.125 µg/mL.[1] Ensure final DMSO concentration is <1%. [1]
- Inoculation: Add bacterial suspension (*S. aureus* ATCC 29213) adjusted to CFU/mL to each well.[1]
- Incubation: Incubate at 37 °C for 18–24 hours.
- Readout: The MIC is the lowest concentration with no visible growth.[1]

Protocol C: Mitochondrial Uncoupling Assay (OCR)

Application: Quantifying uncoupling efficiency using a Seahorse XF Analyzer or Clark Electrode.[1]

- Cell Seeding: Seed HepG2 or HeLa cells (cells/well) in XF96 microplates. Incubate overnight.
- Basal Measurement: Measure Basal Respiration (Oxygen Consumption Rate - OCR).[1]
- Oligomycin Injection: Inject Oligomycin (1 µM) to inhibit ATP synthase.[1] OCR will drop (State 4 respiration).
- 5-CSA Injection: Inject 5-CSA (titrate 0.1 – 10 µM).[1]
 - Result: A sharp increase in OCR indicates uncoupling.[1] The maximal rate corresponds to maximal uncoupled respiration (-like effect).[1]
- Rotenone/Antimycin A: Inject to shut down the electron transport chain (non-mitochondrial respiration control).[1]

Safety & Toxicology

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (Respiratory irritation).[1]
- Photosensitization: Salicylanilides are known photosensitizers. 5-CSA can induce photoallergic contact dermatitis upon exposure to UVA light.[1] Researchers must handle the compound under amber light or avoid direct skin exposure followed by sunlight.[1]
- Handling: Use standard PPE (gloves, goggles, lab coat).[1] Work within a fume hood to avoid inhalation of dust.[1]

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